molecular formula C16H20N2O5 B12865468 (S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12865468
M. Wt: 320.34 g/mol
InChI Key: XXUBIHFDLJBLII-ZDUSSCGKSA-N
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Description

(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamoyl moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

    Carbamoylation: The carbamoyl moiety is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Methoxy Group Addition: The methoxy group is added through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    Benzyl 2-((2-hydroxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: A similar compound with a hydroxyl group instead of a methoxy group.

    Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxamide: A similar compound with a carboxamide group.

Uniqueness

(S)-Benzyl 2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a methoxy group and a carbamoyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O5/c1-22-14(19)10-17-15(20)13-8-5-9-18(13)16(21)23-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,20)/t13-/m0/s1

InChI Key

XXUBIHFDLJBLII-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)CNC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)CNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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